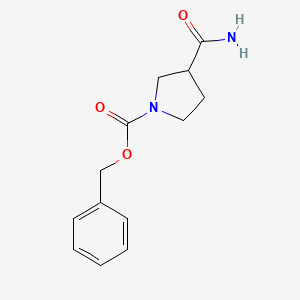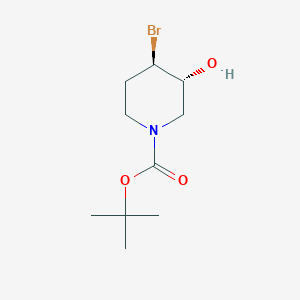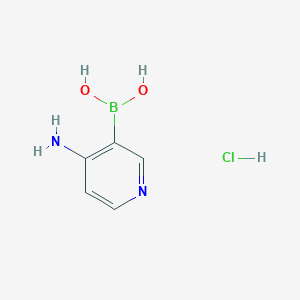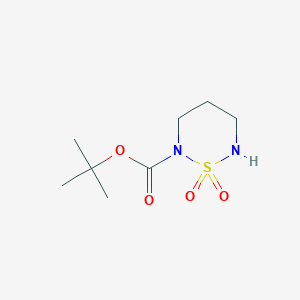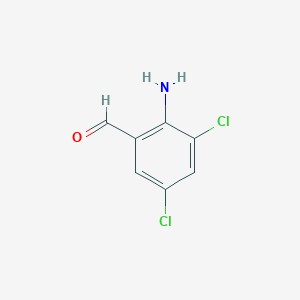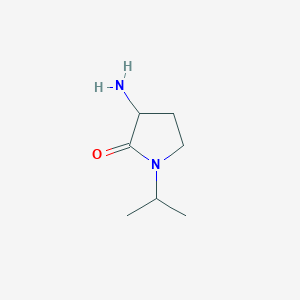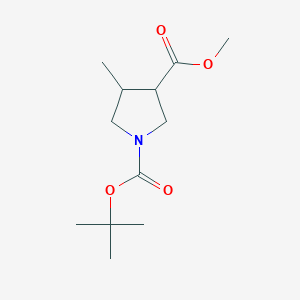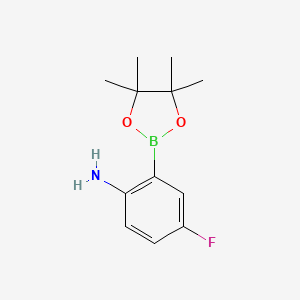
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Descripción general
Descripción
The compound "4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is a derivative of aniline, which is a well-known compound in organic chemistry due to its versatility in chemical reactions and its role as a building block in the synthesis of various materials. Aniline derivatives are widely studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of aniline derivatives often involves the functionalization of the aniline ring with various substituents to achieve desired properties. For example, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved through a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene, with an overall yield of about 50% . Similarly, the synthesis of 4-fluoro-N-(2-pyridiylmethylene)-aniline Schiff base and its Ru(II) complex involved the formation of a Schiff base ligand, which was characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be significantly altered by the introduction of substituents, which can affect the electronic and steric properties of the molecule. For instance, the study of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provided insights into the structure of the compound through spectroscopic methods and X-ray diffraction, complemented by density functional theory (DFT) calculations . Theoretical studies, such as the one on 3-chloro-4-fluoro-aniline, also contribute to understanding the structural and spectroscopic properties of aniline derivatives using computational methods .
Chemical Reactions Analysis
Aniline derivatives participate in a variety of chemical reactions, which can be influenced by the nature of the substituents on the aniline ring. For example, the reactions of 2,2-difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin with carbonyl compounds and aniline resulted in the formation of colored ethylenic derivatives and oxazaborins, respectively . The presence of fluorine atoms can also affect the reactivity of aniline derivatives, as seen in the study of 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which was used to determine rate constants for ion pair formations .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The introduction of fluorine atoms, for example, can alter the vibrational spectra and electronic properties of the molecule, as demonstrated in the vibrational analysis of various fluorinated aniline compounds . The far-infrared gas spectra of aniline and 4-fluoroaniline revealed changes in the barriers to inversion and internal rotation of the NH2 group upon fluorine substitution . These studies highlight the importance of substituents in determining the properties of aniline derivatives.
Aplicaciones Científicas De Investigación
Application 1: Synthesis and Crystal Structure Study
- Scientific Field : Structural Chemistry .
- Summary of the Application : The compound is an important boric acid derivative. It has been used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide . This compound has been obtained by a two-step substitution reaction .
- Methods of Application or Experimental Procedures : The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . In addition, DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
Application 2: Synthesis of Fluorine-Containing Drugs
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : The compound is used in the synthesis of fluorine-containing drugs . Fluorine-containing compounds are widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
- Methods of Application or Experimental Procedures : The compound is synthesized through a three-step substitution reaction . Its structure is confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compound are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, and some physicochemical properties of the compounds are revealed .
Application 3: Synthesis of Fluorine-Containing Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound is used in the synthesis of fluorine-containing compounds . Fluorine-containing compounds are widely used in various fields due to their unique properties . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing compounds have the advantages of high stability .
- Methods of Application or Experimental Procedures : The compound is synthesized through a series of reactions . Its structure is confirmed by various spectroscopic techniques .
- Results or Outcomes : The synthesized fluorine-containing compounds exhibit high stability and unique properties, which make them suitable for various applications .
Propiedades
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUKWTHMONYTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631045 | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
863578-24-9 | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863578-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)
